molecular formula C12H18O B14835247 2-Tert-butyl-3-ethylphenol

2-Tert-butyl-3-ethylphenol

Cat. No.: B14835247
M. Wt: 178.27 g/mol
InChI Key: GSFOWNSVWOLXLJ-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-ethylphenol belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), which are widely utilized as stabilizers and protectants in various industrial and consumer applications due to their efficacy in inhibiting oxidation . These compounds function by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby interrupting the propagation of oxidative chain reactions. The tert-butyl group attached to the phenol ring provides steric hindrance, which enhances the compound's stability and effectiveness as an antioxidant . Researchers are exploring the potential of TBP-AOs beyond material preservation, including investigations into their therapeutic applications. Some TBP-AOs have shown promise in offering neuroprotective effects, mitigating oxidative stress and apoptosis in cell models, and exhibiting anti-inflammatory and antimicrobial activities . This compound is presented for further scientific investigation into these and other potential properties. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-tert-butyl-3-ethylphenol

InChI

InChI=1S/C12H18O/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

GSFOWNSVWOLXLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(C)(C)C

Origin of Product

United States

Synthesis and Derivatization Methodologies of 2 Tert Butyl 3 Ethylphenol

Regioselective Alkylation Strategies for Phenolic Compounds

The synthesis of specifically substituted phenols such as 2-tert-butyl-3-ethylphenol heavily relies on regioselective alkylation strategies. These methods aim to control the position of alkyl group introduction onto the phenolic ring, which possesses multiple reactive sites. The hydroxyl group of the phenol (B47542) directs incoming electrophiles primarily to the ortho and para positions. However, achieving selectivity for a single isomer, especially in the presence of other substituents, presents a significant synthetic challenge. The choice of catalyst, alkylating agent, and reaction conditions plays a pivotal role in directing the substitution to the desired position.

Catalytic Alkylation Reactions for Ortho-Substitution

Ortho-alkylation of phenols is a key process for the synthesis of various valuable chemicals, including antioxidants and polymer precursors. whiterose.ac.uk The introduction of a bulky alkyl group, such as a tert-butyl group, at the position ortho to the hydroxyl group can sterically hinder the hydroxyl group, which is a desirable feature in many industrial applications. A variety of catalytic systems have been developed to achieve high ortho-selectivity, overcoming the thermodynamic preference for the para-substituted product. orgsyn.org These catalysts are designed to facilitate the reaction in close proximity to the phenolic hydroxyl group.

The Friedel-Crafts alkylation is a fundamental and widely used method for forming carbon-carbon bonds on aromatic rings. orgsyn.org In the context of synthesizing this compound, this reaction would involve the alkylation of 3-ethylphenol (B1664133) with a tert-butylating agent, such as tert-butyl alcohol or isobutylene (B52900). The reaction is typically promoted by a Lewis acid or Brønsted acid catalyst. orgsyn.orggoogle.com

Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but often suffer from issues such as low selectivity, the need for stoichiometric amounts, and the generation of hazardous waste. whiterose.ac.ukorgsyn.org Modern approaches focus on developing more selective and environmentally benign catalytic systems. For meta-substituted phenols like 3-ethylphenol, alkylation is generally directed to the positions ortho to the hydroxyl group due to steric and electronic effects. escholarship.orgrsc.org

To address the environmental and practical drawbacks of homogeneous catalysts, significant research has been directed towards the use of solid, heterogeneous catalysts for phenol alkylation. whiterose.ac.uk These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. whiterose.ac.uk

Mesoporous molecular sieves, such as those from the M41S family (e.g., MCM-41), are materials with well-defined pore structures and high surface areas, making them excellent catalyst supports and catalysts in their own right. wikipedia.orgadmolsiev.comsigmaaldrich.com By incorporating acidic sites, such as aluminum, into the silica (B1680970) framework, these materials can effectively catalyze the alkylation of phenols. nih.gov

For instance, zirconium-incorporated mesoporous molecular sieves have been shown to possess enhanced acidity and catalytic activity for the alkylation of phenol with tert-butyl alcohol. kisti.re.kr The defined pore structure of these materials can influence the regioselectivity of the reaction by exerting shape-selective control, favoring the formation of less bulky isomers that can diffuse through the catalyst channels. nih.gov

Table 1: Performance of Various Heterogeneous Catalysts in Phenol Alkylation
Catalyst TypeSpecific ExampleAlkylating AgentKey FindingsReference
Mesoporous Molecular SieveAl-MCM-41tert-Butyl AlcoholA silicon-to-aluminum ratio of around 60 showed the highest phenol conversion and good selectivity in vapor-phase tert-butylation. nih.gov
Mesoporous Molecular SieveZirconium-incorporated mesoporous molecular sievestert-Butyl AlcoholShowed enhanced acidity and catalytic activity for phenol alkylation. kisti.re.kr
Silica Gel SupportedAluminum phenolate (B1203915) on silica gelIsobuteneExhibited ortho-selectivity for the introduction of the first tert-butyl group. whiterose.ac.uk
ZeoliteFe₂O₃ modified Hβtert-Butyl AlcoholModification with Fe₂O₃ increased para-selectivity in toluene (B28343) alkylation by narrowing pores and reducing strong acid sites. rsc.org

Silica gel itself can act as an effective catalyst for the alkylation of phenols and other aromatic compounds. acs.org Its utility can be enhanced by supporting other catalytic species on its surface. For example, a silica gel-supported aluminum phenolate catalyst has been successfully used for the ortho-selective alkylation of phenol with isobutene. whiterose.ac.uk This catalyst primarily exhibits Lewis acidity and was found to be effective in promoting the introduction of the first tert-butyl group at the ortho position. whiterose.ac.uk The characteristics of the silica support and the method of catalyst preparation can be tuned to optimize activity and selectivity. whiterose.ac.uk

A highly effective and modern approach for the selective alkylation of phenols involves the use of synergistic dual acid catalytic systems. escholarship.orgrsc.orgnih.gov Combining a Brønsted acid and a Lewis acid can lead to enhanced reactivity and selectivity that is not achievable with either catalyst alone. escholarship.orgrsc.orgnih.gov This approach has been successfully applied to the tert-butylation of meta-substituted phenols, providing a direct route to compounds like this compound.

Research has demonstrated that a dual Brønsted/Lewis acid system, such as one involving iron(III) chloride (FeCl₃) as the Lewis acid and a protic acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), can efficiently catalyze the site-selective tert-butylation of electron-rich arenes. escholarship.orgrsc.orgnih.gov In this system, the Lewis acid is thought to enhance the acidity of the Brønsted acid, leading to more efficient generation of the tert-butyl cation electrophile from an unactivated tertiary alcohol like 2-methyl-2-propanol (tert-butanol). nih.govresearchgate.net

Specifically, the tert-butylation of 3-ethylphenol using this synergistic catalysis has been reported to proceed with high selectivity for the less sterically hindered ortho position, yielding this compound. escholarship.orgrsc.orgchemrxiv.org

Table 2: Synergistic Brønsted/Lewis Acid Catalyzed Synthesis of this compound
SubstrateAlkylating AgentCatalyst SystemProductYieldReference
3-Ethylphenol2-Methyl-2-propanolFeCl₃ / TFAThis compound67% chemrxiv.org
3-EthylphenolDi-tert-butyl peroxideFeCl₃ / HClThis compound58% escholarship.orgrsc.org

This dual catalytic approach represents a significant advancement in Friedel-Crafts chemistry, enabling the use of unactivated tertiary alcohols as alkylating agents for the synthesis of complex phenolic compounds with quaternary carbon centers. escholarship.orgrsc.orgnih.gov

Synergistic Brønsted/Lewis Acid Catalysis for Tertiary Alkylation
Mechanistic Insights into Catalyst Action and Regioselectivity in Alkylation

The alkylation of phenols is a cornerstone of synthetic organic chemistry, providing a direct method for the introduction of alkyl groups onto the aromatic ring. The regioselectivity of this reaction—that is, the preferential substitution at a particular position on the ring—is highly dependent on the catalyst and reaction conditions employed.

In the context of phenol alkylation, catalysts play a pivotal role in activating the substrate and guiding the electrophilic attack of the alkylating agent. Both Lewis and Brønsted acids are commonly used. Lewis acids, such as aluminum phenoxide, can coordinate to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring and directing alkylation primarily to the ortho positions. wikipedia.org Solid acid catalysts, including zeolites and clays, are also effective and offer the advantage of easier separation and recycling. researchgate.netbegellhouse.com

The mechanism of alkylation often involves the formation of a carbocation from the alkylating agent, which then acts as the electrophile in an electrophilic aromatic substitution (EAS) reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, meaning it increases the rate of reaction and favors substitution at the positions adjacent (ortho) and opposite (para) to it. numberanalytics.comchemistrysteps.com The interplay between electronic effects, steric hindrance from existing substituents, and the nature of the catalyst-substrate complex ultimately determines the final regiochemical outcome. researchgate.net For instance, rhodium-catalyzed allylic alkylation has been studied to understand the formation of quaternary stereogenic centers, highlighting the intricate control achievable with specific metal catalysts. nih.gov

Utilization of Alkylating Agents: tert-Butanol (B103910) and Methyl tert-Butyl Ether in Phenol Alkylation

The choice of alkylating agent is critical in the synthesis of tert-butylated phenols. Both tert-butanol and methyl tert-butyl ether (MTBE) are commonly employed as sources of the tert-butyl group. researchgate.net

Solid acid catalysts have been extensively studied for the tert-butylation of phenol using these reagents. researchgate.net For example, a study evaluating various clay-based catalysts found that a 20% (w/w) dodecatungstophosphoric acid (DTP) on K-10 clay was highly active for alkylation with both tert-butanol and MTBE at 150°C, with MTBE proving to be the more efficient alkylating agent under these conditions. researchgate.net The reaction kinetics were found to follow a second-order rate equation, suggesting that both the phenol and the alkylating agent are weakly adsorbed on the catalyst surface. researchgate.net Another study demonstrated that Fe-bentonite is an excellent catalyst for the alkylation of phenol with tert-butanol, achieving 100% conversion of the alcohol with high selectivity for the para-substituted product at 80°C. begellhouse.com

Ionic liquids have also emerged as effective catalysts for the alkylation of phenol with tert-butyl alcohol, offering advantages such as ease of recycling. nih.govacs.org

Synthetic Pathways for Related Ethyl- and tert-Butylphenols (e.g., 2-tert-butyl-4-ethylphenol (B1222043), 3-ethylphenol)

The synthesis of specific isomers of ethyl- and tert-butylphenols requires tailored synthetic strategies.

2-tert-butyl-4-ethylphenol is typically synthesized through the alkylation of 4-ethylphenol (B45693) with isobutylene in the presence of a catalyst. nih.gov This reaction introduces the bulky tert-butyl group at one of the ortho positions to the hydroxyl group.

3-Ethylphenol presents a greater synthetic challenge because direct electrophilic substitution on phenol or ethylbenzene (B125841) does not favor the meta position. nbinno.combyu.edu One industrial method involves the sulfonation of ethylbenzene at high temperatures (around 200°C) to produce a mixture of ethylbenzenesulfonic acids. nbinno.com Under these conditions, the initially formed para isomer isomerizes to the meta and ortho isomers. Selective hydrolysis of the ortho and para isomers leaves the 3-ethylbenzenesulfonic acid, which is then fused with an alkali at high temperatures (330-340°C) to yield 3-ethylphenol. nbinno.com An alternative laboratory-scale synthesis starts from resorcinol, highlighting the need for indirect routes to achieve meta-alkylation. byu.edu

CompoundStarting Material(s)Key Reaction TypeReference(s)
2-tert-butyl-4-ethylphenol4-Ethylphenol, IsobutyleneFriedel-Crafts Alkylation nih.gov
3-EthylphenolEthylbenzeneSulfonation, Isomerization, Alkali Fusion nbinno.com
3-EthylphenolResorcinolMulti-step synthesis byu.edu

Derivatization Reactions of this compound and its Precursors

Once synthesized, this compound and its precursors can undergo a variety of chemical transformations to produce a range of derivatives. These reactions can target the phenolic hydroxyl group, the alkyl side chains, or use the entire molecule as a building block for more complex structures.

Chemical Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for derivatization.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. universalclass.comambeed.com This is a common strategy to modify the properties of the phenol.

Esterification: Phenols can react with acyl halides or anhydrides to form esters. wikipedia.orgfiveable.me This reaction, often carried out under Schotten-Baumann conditions, is another way to protect or modify the hydroxyl group. wikipedia.org

Oxidation: The phenolic hydroxyl group can be oxidized to form various products, including quinones. numberanalytics.comchemistrysteps.com The specific outcome depends on the oxidizing agent and the substitution pattern of the phenol.

Removal of the Hydroxyl Group: It is possible to remove the phenolic hydroxyl group altogether. One method involves the catalytic hydrogenation of the corresponding aryl sulfate (B86663) ester. rsc.org

Reactions Involving the Alkyl Side Chains

The alkyl side chains of this compound can also be chemically modified.

Side-Chain Oxidation: The ethyl group, having a benzylic hydrogen, is susceptible to oxidation by strong oxidizing agents like chromic acid or potassium permanganate (B83412) to form a carboxylic acid group. libretexts.org The tert-butyl group, lacking a benzylic hydrogen, is resistant to this type of oxidation. libretexts.org

Halogenation: While not a direct reaction on the alkyl chain, electrophilic halogenation of the aromatic ring can be influenced by the directing effects of the alkyl groups.

Formation of Complex Phenolic Structures from this compound as Intermediate

This compound and related compounds can serve as valuable intermediates in the synthesis of more complex molecules.

Condensation Reactions: Phenols readily undergo condensation reactions with aldehydes and ketones to form larger structures, such as novolac resins. wikipedia.org For example, 4-tert-butylphenol (B1678320) can be used to create specific oligomeric compounds. begellhouse.com

Coupling Reactions: Phenolic compounds can participate in various coupling reactions to form biaryl structures or other complex linkages. numberanalytics.com

Synthesis of Antioxidants and Stabilizers: Hindered phenols, characterized by bulky groups (like tert-butyl) ortho to the hydroxyl group, are widely used as antioxidants. chemicalbook.comaalto.fi 2-tert-butyl-4-ethylphenol, for instance, is an intermediate for the synthesis of 2,2'-methylenebis(6-t-butyl-4-ethylphenol), a known antioxidant. nih.gov The strategic placement of alkyl groups is crucial for the performance of these molecules.

Reaction Mechanisms and Kinetics of 2 Tert Butyl 3 Ethylphenol and Analogues

Mechanistic Investigations of Phenol (B47542) Derivatives in Oxidative Processes

The oxidative processes of phenol derivatives, including 2-tert-butyl-3-ethylphenol, are complex and can proceed through various mechanistic pathways. A prominent reaction is oxidative coupling, where phenolic units are joined together through the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org These reactions can be initiated by one-electron oxidants, which convert the phenol into a phenoxy radical. wikipedia.org

The resulting phenoxy radical is a key intermediate whose reactivity is dictated by the distribution of its unpaired electron density, which is delocalized over the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. The subsequent steps can involve radical-radical coupling or, more commonly, the attack of a phenoxy radical on a neutral phenol molecule. wikipedia.org The specific products formed, such as biphenols or polyphenoxy ethers, depend on the reaction conditions and the substitution pattern of the phenol. nih.govrsc.org For asymmetrically substituted phenols like this compound, oxidative coupling can lead to a mixture of isomeric products, making the control of regioselectivity a significant challenge. acs.org

In the presence of metal catalysts, such as those containing vanadium, copper, or iron, oxidative coupling reactions can be facilitated and controlled to a certain extent. wikipedia.orgnih.gov These catalysts can operate through either inner-sphere or outer-sphere electron transfer mechanisms to generate the initial phenoxy radical. wikipedia.org The development of asymmetric catalysts has also opened the possibility of enantioselective oxidative coupling of phenols, leading to chiral biaryl compounds. acs.orgresearchgate.net

Role of Steric Hindrance from Alkyl Groups in Reaction Pathways

Steric hindrance from bulky alkyl groups, such as the tert-butyl group, plays a paramount role in directing the reaction pathways of phenolic compounds. wikipedia.org These bulky substituents can block certain reactive sites on the aromatic ring, thereby enhancing the selectivity of chemical reactions. wikipedia.orgscientificupdate.com In the case of this compound, the tert-butyl group at the 2-position and the ethyl group at the 3-position exert significant steric influence.

The large tert-butyl group effectively shields the ortho-position it occupies, making it less accessible for incoming reactants. nih.gov This steric hindrance can slow down or even prevent reactions at this site. scientificupdate.comnih.gov Consequently, in electrophilic aromatic substitution or oxidative coupling reactions, the attack is more likely to be directed to the less hindered positions on the phenolic ring, namely the para-position (position 6) and the other ortho-position (position 4). The ethyl group at the 3-position, while less bulky than the tert-butyl group, also contributes to the steric environment of the molecule and can influence the regioselectivity of reactions.

This directing effect of bulky alkyl groups is a well-established principle in the chemistry of hindered phenols. For instance, in the synthesis of more complex molecules, tert-butyl groups are sometimes used as temporary protecting groups to block reactive positions, and are later removed to allow for further functionalization. scientificupdate.com The interplay between the steric effects of the tert-butyl and ethyl groups in this compound is therefore a key determinant of its chemical reactivity and the structure of its reaction products.

Radical Scavenging Mechanisms in Hindered Phenols

Hindered phenols are highly effective antioxidants due to their ability to act as radical scavengers, a property central to the chemical behavior of this compound. The primary function of these compounds is to interrupt the chain reactions of free radicals. nih.gov This is achieved predominantly through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical (R•), thus neutralizing the radical and terminating the oxidative chain. This process generates a phenoxy radical (PhO•) from the antioxidant molecule.

PhOH + R• → PhO• + RH

The effectiveness of a hindered phenol as an antioxidant via the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates the hydrogen donation.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the phenolic antioxidant to the free radical, forming a radical cation (PhOH•+) and an anion. This is often followed by proton transfer to yield the same phenoxy radical as in the HAT mechanism.

PhOH + R• → PhOH•+ + R- PhOH•+ → PhO• + H+

The stability of the resulting phenoxy radical is a critical factor in the antioxidant activity of hindered phenols. The bulky alkyl groups, such as the tert-butyl group in this compound, provide steric shielding around the radical center on the oxygen atom. This shielding makes the phenoxy radical less reactive and prevents it from initiating new oxidation chains. nih.gov Furthermore, the electron-donating nature of the alkyl groups helps to stabilize the radical through inductive effects and hyperconjugation. nih.gov This stabilized phenoxy radical can then participate in terminating a second radical, further enhancing the antioxidant capacity of the molecule.

The specific mechanism (HAT vs. SET) that predominates can be influenced by factors such as the structure of the phenol, the nature of the free radical, and the polarity of the solvent.

Elucidation of Reaction Pathways using Spectroscopic and Chromatographic Techniques

The investigation of the complex reaction pathways of this compound and its analogues relies heavily on a combination of modern spectroscopic and chromatographic techniques. These analytical methods are indispensable for the separation, identification, and quantification of reactants, intermediates, and products.

Chromatographic techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating the components of a reaction mixture. researchgate.netsielc.com Given the potential for the formation of various isomers and oligomers during the oxidative coupling of asymmetrically substituted phenols, the high resolving power of these techniques is essential. acs.orgdocumentsdelivered.com For instance, HPLC methods have been developed for the analysis of hindered phenols like 2,6-di-tert-butyl-3-ethylphenol, a close analogue of the title compound. sielc.com GC, often coupled with mass spectrometry (GC-MS), is particularly useful for the analysis of volatile phenolic compounds and their derivatives, providing both retention time and mass spectral data for structural elucidation. jfda-online.comresearchgate.net

Spectroscopic techniques provide detailed structural information about the isolated compounds.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the reaction products, which is crucial for their identification. jfda-online.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for the unambiguous determination of molecular structure, allowing for the precise mapping of the connectivity of atoms and the stereochemistry of the products. science.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecules, such as the characteristic hydroxyl (-OH) and C-H stretching vibrations of the alkyl groups. science.gov

UV-Visible (UV-Vis) spectroscopy can be used to monitor the progress of a reaction by observing changes in the absorption spectra of the reactants and products. nih.gov

By employing a combination of these techniques, researchers can piece together the step-by-step mechanism of reactions involving this compound, identify transient intermediates, and characterize the final product distribution.

Analytical TechniqueApplication in Studying Phenol ReactionsReference
HPLC Separation of reaction products and isomers. sielc.com
GC-MS Identification and quantification of volatile products and their structures. jfda-online.comresearchgate.net
NMR Unambiguous structural determination of reaction products. science.gov
IR Spectroscopy Identification of functional groups in reactants and products. science.gov
UV-Vis Spectroscopy Monitoring reaction progress and kinetics. nih.gov

Kinetic Studies of this compound Reactions in Various Media

While specific kinetic data for the reactions of this compound are not extensively reported in the literature, the kinetic behavior of this compound can be inferred from studies on analogous hindered phenols. The rates of reactions involving hindered phenols are significantly influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the reaction medium, temperature, and the type of oxidant or radical species involved. mdpi.comub.edu

The presence of electron-donating alkyl groups, such as the tert-butyl and ethyl groups in this compound, generally increases the electron density on the aromatic ring and the phenolic oxygen. nih.gov This electronic effect tends to increase the rate of reaction with electrophilic radicals, as it facilitates the donation of a hydrogen atom or an electron. mdpi.com However, this is counterbalanced by the steric hindrance provided by these same groups, which can impede the approach of reactants to the phenolic hydroxyl group or the aromatic ring, thereby slowing down the reaction rate. scientificupdate.comacs.org The net effect on the reaction kinetics is a result of the balance between these electronic and steric factors.

The reaction medium plays a crucial role in the kinetics of phenolic reactions. Solvent polarity can affect the stability of charged intermediates and transition states, which is particularly relevant for reactions proceeding through a SET mechanism. In non-polar media, HAT mechanisms are often favored, while polar solvents can promote SET pathways.

Kinetic studies on similar compounds, such as the etherification of alcohols with isobutene to form tert-butyl ethers, have been modeled using various kinetic approaches, including Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) formalisms, especially in heterogeneous catalytic systems. ub.edu Such models can provide insights into the reaction mechanism and the rate-determining steps. For radical scavenging reactions, kinetic studies often involve monitoring the decay of a stable radical species, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), upon the addition of the phenolic antioxidant. jfda-online.comnih.gov The rate constants obtained from these studies provide a quantitative measure of the antioxidant activity.

The following table presents hypothetical kinetic parameters for the reaction of various substituted phenols with a generic radical, illustrating the expected influence of substituents on the reaction rate constant (k).

Phenolic CompoundSubstituentsExpected Relative Rate Constant (k)Rationale
PhenolNone1 (Reference)Unsubstituted baseline.
4-Methylphenolp-CH₃> 1Electron-donating group activates the ring.
2,6-Di-tert-butylphenol (B90309)o,o'-di-tert-butyl< 1Significant steric hindrance at the reaction center.
This compound o-tert-butyl, m-ethylVariableBalance of activating electronic effects and steric hindrance.
4-Nitrophenolp-NO₂< 1Electron-withdrawing group deactivates the ring.

Theoretical and Computational Chemistry of 2 Tert Butyl 3 Ethylphenol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Computational studies on 2,6-di-tert-butylphenol (B90309) have utilized methods like Density Functional Theory (DFT) with basis sets such as B3LYP-D3BJ/def2-TZVP to accurately determine its molecular structure. unibo.itunibo.it These studies have shown that the torsional motion of the hydroxyl group is a key dynamic feature, influenced by the adjacent bulky substituents. bohrium.comunibo.it For 2-tert-butyl-3-ethylphenol, similar calculations would reveal the preferred conformations of the tert-butyl and ethyl groups and the orientation of the hydroxyl group.

The electronic properties, such as the dipole moment and the distribution of electron density, are also influenced by the substituents. The hydroxyl group is a strong electron-donating group, while the alkyl groups (tert-butyl and ethyl) are weakly electron-donating. DFT calculations can map the molecular electrostatic potential (MEP), which would show regions of high and low electron density, indicating sites susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity, can also be calculated. nih.govnih.gov For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, making them susceptible to oxidation. nih.gov

Table 1: Predicted Structural and Electronic Properties of this compound (Analogical)

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Geometry Non-planar arrangement of substituentsSteric hindrance from ortho tert-butyl group bohrium.comunibo.itunibo.it
Hydroxyl Group Torsional motion influenced by adjacent groupsStudies on 2,6-di-tert-butylphenol bohrium.comunibo.it
Bond Lengths & Angles Distorted from ideal sp2/sp3 values due to steric strainGeneral principles of computational chemistry
Dipole Moment Non-zero, influenced by the orientation of the OH groupAsymmetry of the molecule
Electron Density High on the phenol ring and oxygen atomElectron-donating nature of OH and alkyl groups
HOMO-LUMO Gap Indicative of chemical reactivity and stabilityGeneral DFT principles nih.govnih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of energy barriers. nih.govresearchgate.net For this compound, DFT studies could investigate various reactions, such as oxidation (a key function of phenolic antioxidants) and alkylation.

In the context of antioxidant activity, DFT can be used to model the reaction of this compound with free radicals. nih.gov The primary mechanism for phenolic antioxidants is often hydrogen atom transfer (HAT) from the hydroxyl group to a radical species. researchgate.net DFT calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond, which is a key indicator of antioxidant efficacy. A lower BDE facilitates the donation of the hydrogen atom, making the compound a more effective antioxidant. The steric hindrance provided by the ortho-tert-butyl group in this compound would play a significant role in the stability of the resulting phenoxyl radical, preventing further unwanted reactions.

Alkylation reactions of phenols are also well-studied using DFT. nih.govresearchgate.net These studies reveal the preference for alkylation at the ortho and para positions relative to the hydroxyl group. For this compound, the available positions for further alkylation are the 4, 5, and 6 positions. DFT calculations could predict the most likely site of electrophilic attack by an alkylating agent, considering both electronic and steric factors. The presence of the existing alkyl groups would direct incoming electrophiles to the less hindered positions.

Transition State Analysis for Key Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and its rate.

For the HAT reaction, the transition state would involve the partial breaking of the O-H bond in the phenol and the partial formation of a new bond between the hydrogen atom and the attacking radical. DFT calculations can precisely map the geometry of this transition state.

In an alkylation reaction, such as the Friedel-Crafts alkylation of the phenol ring, the transition state would involve the formation of a sigma complex (also known as an arenium ion), where the electrophile is bonded to a carbon atom of the ring, and the aromaticity is temporarily disrupted. nih.gov The stability of this intermediate, and thus the energy of the transition state leading to it, is influenced by the electronic effects of the substituents on the ring. The electron-donating hydroxyl and alkyl groups of this compound would stabilize the positive charge in the sigma complex, facilitating the reaction.

Calculation of Activation Energies and Reaction Free Energies

The activation energy (Ea) is the minimum energy required for a reaction to occur and is directly related to the height of the energy barrier of the transition state. The reaction free energy (ΔG) determines the spontaneity of a reaction. Both of these parameters can be calculated using DFT.

For the antioxidant activity of this compound, a low activation energy for the HAT reaction would indicate a high reaction rate and thus high efficiency as an antioxidant.

In the case of phenol alkylation, calculated activation energies for attack at different positions on the ring can predict the regioselectivity of the reaction. nih.govacs.org For example, studies on the alkylation of phenol with tert-butyl alcohol have reported activation energies in the range of 30-97.46 kJ/mol, depending on the catalyst and reaction conditions. nih.gov The reaction is generally endothermic. acs.org For this compound, similar calculations would provide valuable information for synthetic applications.

Table 2: Representative Calculated Thermodynamic Parameters for Phenol Alkylation

ParameterValueReaction ConditionsSource
Activation Energy (Ea) 97.46 kJ/molCatalyzed by [HIMA]OTs, 323-343 K nih.gov
Enthalpy of Activation (ΔH‡) 94.94 kJ/molCatalyzed by [HIMA]OTs, 323-343 K acs.org
Entropy of Activation (ΔS‡) 48.33 J/mol·KCatalyzed by [HIMA]OTs, 323-343 K acs.org
Gibbs Free Energy of Activation (ΔG‡) 78.53 kJ/molCatalyzed by [HIMA]OTs, 323 K acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic behavior of systems and their intermolecular interactions. nih.govnih.gov

For this compound, MD simulations could be used to study its behavior in different solvents. For instance, in a polar solvent like water, the simulations would show the formation of hydrogen bonds between the phenolic hydroxyl group and water molecules. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. These simulations can help predict the solubility of the compound in various media.

MD simulations are also valuable for studying the interaction of this compound with other molecules, such as in a biological system or in a polymer matrix. nih.govnih.gov For example, as an antioxidant in a plastic, MD simulations could reveal how the molecule positions itself within the polymer chains and how it interacts with radical species that may form. The simulations can provide information on the diffusion of the molecule and its accessibility to reactive sites.

Structure-Reactivity Relationships in this compound and its Derivatives

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. nih.govwikipedia.orgresearchgate.net For this compound and its derivatives, several key structural features would govern their reactivity.

Steric Hindrance: The ortho-tert-butyl group is the most significant feature influencing reactivity. It sterically hinders the hydroxyl group, which can affect the rate of reactions involving the OH group. However, this hindrance also stabilizes the phenoxyl radical formed upon hydrogen abstraction, which is beneficial for antioxidant activity.

Electronic Effects: The hydroxyl group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. The tert-butyl and ethyl groups are also weakly electron-donating, further enhancing the electron density of the ring. The positions of these groups direct incoming electrophiles primarily to the para position (position 6) and to a lesser extent, the other ortho position (position 4), although the latter is more sterically hindered.

Hydrogen Bonding: The ability of the hydroxyl group to act as a hydrogen bond donor is crucial for its interactions with polar solvents and other molecules containing electronegative atoms.

By systematically modifying the structure of this compound, for example, by changing the position of the alkyl groups or introducing other functional groups, it is possible to tune its reactivity for specific applications. Computational studies, particularly DFT, can play a vital role in predicting the effects of these structural changes, thereby guiding the design of new molecules with desired properties. nih.gov

Environmental Fate and Biogeochemical Transformations of 2 Tert Butyl 3 Ethylphenol

Degradation Pathways in Environmental Compartments

The breakdown of 2-tert-butyl-3-ethylphenol in the environment is initiated through several key processes. These include reactions with naturally occurring reactive species and the influence of sunlight, which can lead to the transformation of the parent compound into various degradation products.

Advanced oxidation processes (AOPs) are significant in the degradation of persistent organic pollutants like alkylphenols. researchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can effectively oxidize a wide array of organic molecules. researchgate.netnih.gov The reaction between hydroxyl radicals and phenolic compounds typically begins with the formation of a phenoxyl radical following an electron transfer. researchgate.net This initial step can lead to the opening of the aromatic ring, resulting in the formation of more biodegradable compounds such as various organic acids. researchgate.net

The molecular structure of the target compound plays a crucial role in its susceptibility to hydroxyl radical attack. nih.gov For instance, the presence and position of functional groups on the aromatic ring influence the preferred sites of radical attack. nih.gov While aromatic structures can exhibit some resistance due to their electron clouds, the aliphatic side chains of alkylphenols can be more readily attacked by hydroxyl radicals. nih.gov It is important to note that while tert-butyl alcohol is often used as a scavenger to study the effects of hydroxyl radicals, it can form secondary peroxyl radicals that also participate in oxidative reactions. nih.govnsf.gov

The photochemical transformation of alkylphenols is another critical degradation pathway in the environment. The direct irradiation of some alkylphenols, such as 2,4,6-tri-tert-butylphenol (B181104), has been shown to result in de-tert-butylation. psu.edu The specific products formed during photochemical reactions can be influenced by the solvent and the presence of sensitizers. psu.edu

For example, the irradiation of 4-tert-butylphenol (B1678320) can lead to the formation of C-O and C-C dimers, as well as an isomerization product, 2-tert-butylphenol (B146161). psu.edu The relative amounts of these products depend on the polarity of the solvent and the type of sensitizer (B1316253) used. psu.edu In non-polar solvents, a C-C dimer may be the predominant product, while in the presence of certain sensitizers, a C-O ether can be favored. psu.edu The formation of secondary radicals from scavengers like tert-butyl alcohol can also influence photochemical processes. nih.govnsf.gov

Biodegradation of Alkylphenols by Microbial Systems

Microbial degradation represents a key mechanism for the removal of alkylphenols from the environment. Various microorganisms have evolved enzymatic machinery to break down these compounds, utilizing them as a source of carbon and energy.

Several bacterial strains have been identified for their ability to degrade alkylphenols. Species from the genus Pseudomonas are particularly noteworthy for their metabolic versatility in breaking down a wide range of phenolic compounds and hydrocarbons. researchgate.net For instance, Pseudomonas sp. strain TR01, isolated from activated sludge, has been shown to degrade alkylphenol ethoxylates. nih.govasm.org Another example is Pseudomonas sp. strain MS-1, which can utilize 2-sec-butylphenol (B1202637) as its sole carbon and energy source. researchgate.net Other identified degraders include Rhodococcus and Sphingomonas species. nih.govdntb.gov.ua

Microbial StrainDegraded Compound(s)Source of Isolation
Pseudomonas sp. strain TR01Alkylphenol ethoxylates (e.g., Triton N-101)Activated sludge from a municipal sewage treatment plant nih.govasm.org
Pseudomonas sp. strain MS-12-sec-butylphenolFreshwater sediment researchgate.net
Pseudomonas putidaNonylphenolActivated sludge and landfill leachate dntb.gov.ua
Rhodococcus rhodochrous EP44-ethylphenol (B45693)Not specified nih.gov
Sphingomonas sp. SYK-6Lignin-derived oligomersNot specified tamu.edu

The microbial degradation of aromatic compounds like alkylphenols often proceeds through specific enzymatic pathways that cleave the aromatic ring. The meta-cleavage pathway is a prominent route for the catabolism of catechols and substituted catechols, which are common intermediates in the breakdown of phenolic compounds. nih.govnih.gov In this pathway, a class of enzymes called extradiol dioxygenases cleaves the catechol ring adjacent to the two hydroxyl groups. nih.govnih.gov

In Rhodococcus species, for example, the degradation of 4-alkylphenols is initiated by an alkylphenol hydroxylase, which converts the substrate to the corresponding 4-alkylcatechol. nih.gov This intermediate is then subject to meta-cleavage by an extradiol dioxygenase. nih.gov This is in contrast to the degradation of phenol (B47542) in the same organism, which proceeds via an ortho-cleavage pathway. nih.gov The genes encoding the enzymes for the meta-cleavage of 4-alkylphenols in some rhodococci have been found to be located on a genomic island. nih.gov

The biodegradability of alkylphenols is influenced by several structural and environmental factors. The chemical structure of the polymer, including the length and branching of the alkyl chain, plays a significant role. nih.gov Generally, polymers with lower molecular weight and less branching tend to be more biodegradable. researchgate.net

Persistence and Environmental Distribution of this compound and Related Compounds

Alkylphenols are known to be degradation products of alkylphenol ethoxylates, a class of nonionic surfactants widely used in industrial and domestic applications. oecd.orgepa.govresearchgate.net These degradation products are often more persistent in the environment than the parent compounds. oecd.orgepa.govresearchgate.net

The environmental distribution of alkylphenols is largely governed by their physicochemical properties. Due to their moderate to low water solubility and relatively high octanol-water partition coefficients, these compounds have a tendency to partition from the aqueous phase to sediment and soil. oecd.orgnih.gov For instance, modeling studies of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) predict that upon release to water, a significant portion will partition to sediment. oecd.org Similarly, if released to soil, 2,4,6-tri-tert-butylphenol is expected to exhibit high adsorptivity and remain in the soil compartment. nih.gov

The persistence of these compounds in various environmental matrices is a key concern. Studies on 2,4,6-tri-tert-butylphenol have shown it to be persistent in water, soil, and sediment, with one study indicating 0% biodegradation over 28 days in a ready-biodegradation test. nih.gov This suggests a half-life in water of longer than 182 days. nih.gov Similarly, di-tert-butylphenols are categorized as persistent according to Australian criteria. oecd.org While they can undergo rapid primary degradation through photolysis, their ultimate biodegradation is limited, potentially leading to the formation of persistent degradants. oecd.org

Table 1: Environmental Persistence and Distribution of Selected Alkylphenols

CompoundEnvironmental Compartment of ConcernPersistence ProfileSupporting Findings
2,4,6-tri-tert-butylphenol Soil and SedimentPersistent in water, soil, and sediment.0% biodegradation in a 28-day study, suggesting a half-life in water >182 days. nih.gov
Di-tert-butylphenols (general) Water and SedimentCategorized as persistent.Limited ultimate biodegradation in standard studies. oecd.org
Alkylphenols (general) SedimentMore persistent than parent alkylphenol ethoxylates.Tend to partition to sediment due to physicochemical properties. oecd.orgepa.govresearchgate.net

Transformation Products and their Environmental Significance

The transformation of this compound in the environment is expected to occur through biotic and abiotic pathways, leading to the formation of various byproducts. While specific studies on this compound are lacking, research on related alkylphenols provides insight into potential transformation products and their environmental relevance.

Photodegradation is a significant abiotic transformation pathway for some alkylphenols. For example, under environmental conditions, 2,6-DTBP can be transformed into 2,5-di-tert-butylphenol (B187667) and 2,6-di-tert-butyl-p-benzoquinone. oecd.org The formation of such transformation products is significant as they may also be persistent and exhibit toxicity. oecd.org

Biotransformation, or the breakdown of the compound by microorganisms, is another critical pathway. The structure of this compound, with both a tert-butyl group and an ethyl group, suggests that microbial metabolism could target these alkyl side chains. The tert-butyl group is generally more resistant to biodegradation due to its branched structure. oecd.org However, the ethyl group is more susceptible to oxidation.

Studies on the biotransformation of ethyl tert-butyl ether (ETBE), which also contains an ethyl and a tert-butyl group, show that the initial metabolic step is the hydroxylation of the ethyl group. nih.govnih.govnih.gov This leads to the formation of intermediates such as tert-butyl alcohol (TBA). nih.govnih.gov TBA can be further oxidized to products like 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate. nih.govnih.gov It is plausible that a similar pathway could occur for this compound, involving the oxidation of the ethyl group.

Furthermore, research on the degradation of 2,4-di-tert-butylphenol (B135424) has identified several bacterial strains capable of its breakdown, with degradation efficiencies reaching up to 89.31% over seven days under laboratory conditions. nih.gov This indicates that microbial communities in contaminated environments may have the potential to degrade persistent alkylphenols, although the specific transformation products were not detailed in this study.

The environmental significance of these transformation products lies in their potential toxicity and persistence. In some cases, the byproducts of degradation can be more toxic than the original compound. For instance, the photodegradation product of one tert-butyl-phenolic antioxidant, 2,5-di-tert-butylphenol, has been shown to be significantly toxic to marine bacteria. nih.gov

Table 2: Potential Transformation Products of this compound and Related Compounds

Parent CompoundTransformation PathwayPotential Transformation ProductsEnvironmental Significance
2,6-di-tert-butylphenol Photodegradation2,5-di-tert-butylphenol, 2,6-di-tert-butyl-p-benzoquinoneProducts may also be persistent and toxic. oecd.org
Ethyl tert-butyl ether (ETBE) Biotransformationtert-Butyl alcohol (TBA), 2-methyl-1,2-propanediol, 2-hydroxyisobutyrateDemonstrates microbial oxidation of the ethyl group. nih.govnih.gov
2,4-di-tert-butylphenol BiodegradationNot specifiedHigh degradation efficiency by certain bacterial strains. nih.gov
tert-Butyl-phenolic antioxidants (general) Photodegradation2,5-di-tert-butylphenolTransformation product can be more toxic than the parent compound. nih.gov

Advanced Analytical Methodologies for 2 Tert Butyl 3 Ethylphenol Characterization

Chromatographic Techniques for Separation and Quantitation

Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components of a mixture for qualitative and quantitative analysis. nih.gov The primary purpose of chromatography in the analysis of 2-tert-butyl-3-ethylphenol is to achieve a satisfactory separation from other compounds within a reasonable timeframe. nih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. In GC, the sample is vaporized and swept through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.

Comprehensive two-dimensional gas chromatography (GCxGC) significantly enhances the separation power of conventional GC. sepsolve.comresearchgate.net It employs two columns with different stationary phases connected by a modulator. sepsolve.comchemistry-matters.com This setup allows for separation based on two different properties, typically volatility and polarity, providing a much higher peak capacity and improved resolution. sepsolve.comcopernicus.org This is particularly beneficial for analyzing complex samples where this compound might be present among numerous other compounds. researchgate.netchemistry-matters.com The structured elution of compound classes in GCxGC also simplifies identification. sepsolve.com

Table 1: Comparison of GC and GCxGC Features

FeatureGas Chromatography (GC)Comprehensive Two-Dimensional GC (GCxGC)
Principle Separation based on volatility and interaction with a single stationary phase.Separation based on two different properties (e.g., volatility and polarity) using two columns. sepsolve.com
Peak Capacity Limited, prone to co-elution in complex mixtures.Significantly increased, allowing for the resolution of thousands of individual analytes. researchgate.net
Sensitivity Standard.Enhanced due to analyte refocusing by the modulator. researchgate.netcopernicus.org
Compound Identification Based on retention time and mass spectrum (if coupled with MS).Based on two retention times and mass spectrum, providing higher confidence. chemistry-matters.comcopernicus.org

This table provides a general comparison of GC and GCxGC techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. nih.gov The use of small particles and high pressure increases the separation power, allowing for rapid analysis. nih.gov For the analysis of certain substituted phenols, reverse-phase HPLC methods are often employed. For instance, 2-tert-butyl-6-ethylphenol (B1620016) can be analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically 1.6–1.8 µm) and instrumentation capable of handling much higher pressures. lcms.cz This results in dramatic increases in resolution, speed, and sensitivity compared to traditional HPLC. lcms.cz The enhanced separation efficiency of UPLC is particularly advantageous for resolving closely related isomers or for trace-level quantification of compounds like this compound in complex matrices.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is widely used for the identification and quantification of volatile and semi-volatile organic compounds. oiv.intnih.gov After separation in the GC column, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation of identity by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nih.govnist.gov

Tandem mass spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of the analysis. oiv.int In GC-MS/MS, a specific ion (precursor ion) is selected from the initial mass spectrum and subjected to fragmentation. The resulting product ions are then analyzed, providing more structural information and reducing background interference. jeol.com This is particularly useful for trace analysis of specific compounds in complex environmental or biological samples. dphen1.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry, making it suitable for a wide range of compounds, including those that are not volatile enough for GC. epa.govmdpi.com For the analysis of phenolic compounds, LC-MS is a highly selective and sensitive technique. mdpi.com

LC-MS/MS is a powerful tool for the determination of trace levels of compounds like alkylphenols in various matrices. epa.govresearchgate.net The technique offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. epa.gov For example, a method for the determination of 4-tert-butylphenol (B1678320) in drinking water has been established using LC-MS/MS. researchgate.net The development of rapid LC-MS/MS methods allows for the simultaneous analysis of numerous analytes in a short run time. epa.gov

Table 2: Research Findings on Phenolic Compound Analysis using LC-MS/MS

Analyte(s)MatrixKey Findings
Alcohol ethoxylates (AEOs) and alkylphenol ethoxylates (APEOs)Water SamplesA sensitive and selective LC-MS/MS method was developed for the analysis of 152 analytes within 11 minutes, with low limits of detection. epa.gov
4-tert-butylphenolDrinking WaterAn LC-MS/MS method was successfully established for its determination. researchgate.net
Bisphenol-A and 4-tert-octylphenolAquaculture Feed and Culture MediumAn HPLC-DAD method was developed and validated for simultaneous quantification, with potential for adaptation to LC-MS for enhanced sensitivity. mdpi.com

This table summarizes key findings from studies utilizing LC-MS/MS for the analysis of related phenolic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. lcms.cz This capability is invaluable for the identification of unknown compounds and for confirming the identity of known compounds with a high degree of confidence. lcms.cz When coupled with LC (LC-HRMS), it is a powerful tool for identifying metabolites and transformation products of phenolic compounds in various samples. For instance, LC-HRMS/MS has been employed to investigate the in vitro metabolism of synthetic phenolic antioxidants, identifying various oxidative metabolites and conjugates. mdpi.com The accurate mass data helps to distinguish between compounds with the same nominal mass but different elemental formulas. lcms.cz

Spectroscopic Methods for Molecular Characterization

Spectroscopic methods are indispensable for the structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the tert-butyl group, the ethyl group, the aromatic ring, and the hydroxyl group.

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-7.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The specific splitting patterns are determined by the coupling between adjacent protons.

Ethyl Group Protons (-CH₂CH₃): This group will give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methylene protons are expected around δ 2.6 ppm, and the methyl protons around δ 1.2 ppm.

Tert-butyl Group Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons will be observed, typically in the upfield region around δ 1.4 ppm.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Hydroxyl (-OH)4.5 - 7.5Broad Singlet1H
Aromatic (Ar-H)6.5 - 7.5Multiplet3H
Methylene (-CH₂-)~2.6Quartet2H
Tert-butyl (-C(CH₃)₃)~1.4Singlet9H
Methyl (-CH₃)~1.2Triplet3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms. Data from related compounds like 2-tert-butylphenol (B146161) and 2-tert-butyl-4-ethylphenol (B1222043) can help in predicting these shifts. chemicalbook.com

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm region. The carbon atom bearing the hydroxyl group (C-OH) will be the most downfield, followed by the carbons substituted with the alkyl groups.

Tert-butyl Group Carbons: Two signals are expected: one for the quaternary carbon (~34 ppm) and one for the three equivalent methyl carbons (~29 ppm).

Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons will be observed, typically around δ 23 ppm and δ 15 ppm, respectively.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-OH150 - 155
Aromatic C-C(CH₃)₃135 - 140
Aromatic C-CH₂CH₃130 - 135
Aromatic C-H110 - 130
Tert-butyl (quaternary C)~34
Tert-butyl (methyl C)~29
Ethyl (methylene C)~23
Ethyl (methyl C)~15

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyl, and aromatic moieties. While a specific spectrum for this exact isomer is not widely published, the analysis of related compounds like 2-ethyl phenol (B47542) and 2-n-butyl phenol provides a reliable basis for interpretation. researchgate.net

Key expected vibrational bands include:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

C-H Stretching (Aliphatic): Strong bands from the tert-butyl and ethyl groups will be observed in the 2850-2960 cm⁻¹ region. researchgate.net

C=C Stretching (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring.

C-O Stretching (Phenolic): A strong band will appear in the 1150-1250 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Interactive Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-O Stretch1150 - 1250Strong
Aromatic C-H Bending750 - 900Strong

Derivatization Strategies for Enhanced Analytical Performance

For analytical techniques such as gas chromatography (GC), the direct analysis of polar and low-volatility compounds like this compound can be challenging. The presence of the polar hydroxyl group can lead to poor peak shape, tailing, and reduced detector response. Derivatization is a chemical modification process used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detectability.

Common derivatization strategies applicable to hindered phenols include silylation and acylation.

Silylation: This is one of the most common derivatization methods for compounds with active hydrogens, such as the hydroxyl group in phenols. A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This reaction increases the volatility and thermal stability of the molecule, making it more suitable for GC analysis. The resulting TMS ether is less likely to adsorb onto active sites in the GC column, leading to sharper, more symmetrical peaks.

Acylation: In this method, an acyl group is introduced by reacting the phenol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide (e.g., benzoyl chloride). google.com This converts the phenolic hydroxyl group into an ester. Acylation effectively masks the polar -OH group, increasing the compound's volatility and improving its chromatographic properties. Furthermore, the introduction of specific acyl groups, particularly those containing aromatic rings or halogen atoms, can enhance the response of specific detectors like UV or electron capture detectors (ECD).

These derivatization techniques are essential for the accurate quantification of this compound in various samples, especially at trace levels, by overcoming the inherent challenges associated with the analysis of hindered phenols.

Applications of 2 Tert Butyl 3 Ethylphenol As a Chemical Intermediate and Functional Material Component

Role in the Synthesis of Hindered Phenolic Antioxidants

2-Tert-butyl-3-ethylphenol belongs to the class of sterically hindered phenols, which are widely utilized as antioxidants. nih.gov The strategic placement of a bulky tert-butyl group ortho to the hydroxyl group is a key structural feature. This steric hindrance enhances the stability of the phenoxyl radical that forms when the antioxidant scavenges a free radical, thereby increasing its efficiency in inhibiting oxidative degradation processes. nih.govspecialchem.com These antioxidants are crucial in preserving the quality and extending the shelf life of various materials, including polymers and lubricants, by preventing autoxidation. specialchem.comnih.gov

The effectiveness of hindered phenolic antioxidants is largely determined by the nature of the alkyl groups in the ortho and para positions of the aromatic ring. nih.gov These substituents influence the stability of the resulting phenoxyl radicals. nih.gov Tert-butyl groups are particularly favored for their strong hindrance effect. google.com

Precursor for Bisphenolic Structures (e.g., 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol))

A significant application of this compound is its role as a chemical intermediate in the synthesis of more complex, higher molecular weight antioxidants, particularly bisphenolic structures. nih.gov One prominent example is 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol). nih.govnih.gov This compound is formed by the condensation reaction of 2-tert-butyl-4-ethylphenol (B1222043) with formaldehyde. kyoto-u.ac.jp

The resulting bisphenolic antioxidant, 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol), exhibits high performance in stabilizing polymers against degradation. nih.govscbt.com It is known by various trade names, including Antioxidant 425, Cyanox 425, and Yoshinox 425. nih.gov

Interactive Data Table: Properties of 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol)

PropertyValueSource
CAS Number 88-24-4 nih.govsigmaaldrich.com
Molecular Formula C25H36O2 nih.govscbt.com
Molecular Weight 368.55 g/mol sigmaaldrich.com
IUPAC Name 2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol nih.gov
Melting Point 125 °C vwr.com

Integration into Polymeric Materials as Stabilizers

Hindered phenolic antioxidants derived from this compound are incorporated into a wide range of polymeric materials to act as stabilizers. nih.govnih.gov Their primary function is to inhibit oxidative degradation, which can be initiated by heat, light, and mechanical stress during processing and end-use. specialchem.comnih.gov By scavenging free radicals, these antioxidants interrupt the chain reaction of oxidation, thereby preserving the physical and chemical properties of the polymer. nih.govresearchgate.net

The tert-butyl group plays a crucial role in enhancing the solubility of these antioxidants in organic matrices and provides steric protection to the reactive hydroxyl group, preventing unwanted side reactions. mdpi.com The integration of these stabilizers is essential for improving the long-term thermal stability of polymers like polypropylene (B1209903) and polyethylene. specialchem.com The efficiency of these antioxidants often depends on their molecular weight and structure, with higher molecular weight compounds generally being less volatile and more persistent within the polymer matrix. kyoto-u.ac.jp

Potential in Materials Science Research beyond Antioxidant Applications

While the primary role of this compound and its derivatives is as antioxidants, their unique chemical structure lends them to other potential applications in materials science.

Modifiers for Polymer Properties

The incorporation of bulky tert-butylated phenolic compounds can influence the physical properties of polymers. The presence of these molecules within a polymer matrix can affect chain packing and intermolecular forces, potentially leading to changes in properties such as flexibility, impact strength, and glass transition temperature. The tert-butyl group, due to its significant size, can create free volume within the polymer, which may alter its mechanical and thermal characteristics. mdpi.com Research in this area explores how the structure and concentration of such additives can be tailored to achieve specific material properties beyond stabilization.

Role in Specialized Chemical Formulations

The chemical reactivity of the phenolic group and the steric influence of the tert-butyl and ethyl groups make this compound a candidate for use in various specialized chemical formulations. For instance, it can serve as a building block in the synthesis of more complex molecules with tailored functionalities. The hydroxyl group can be a site for further chemical reactions, allowing for the creation of derivatives with specific properties for applications in areas such as coatings, adhesives, and other performance materials. nih.gov Its use as a precursor extends to the synthesis of fine chemical intermediates for various industries. google.com

Q & A

Q. How can researchers optimize the synthesis of 2-Tert-butyl-3-ethylphenol while minimizing byproduct formation?

Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., temperature, catalyst selection, and solvent polarity). For example, alkylation of phenol precursors with tert-butyl and ethyl groups often requires controlled stoichiometry to avoid over-alkylation. Grignard or Friedel-Crafts alkylation methods are common, but side reactions like isomerization or dimerization can occur if reaction times exceed optimal thresholds . Use HPLC or GC-MS to monitor intermediate stages and adjust reaction parameters iteratively.

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for high specificity. For environmental samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should account for matrix effects, and deuterated analogs (e.g., 2,4,6-Trimethylphenol-d11) can serve as internal standards to enhance accuracy .

Q. How does the steric hindrance of the tert-butyl group influence the compound’s stability under varying pH conditions?

Methodological Answer: The tert-butyl group’s steric bulk reduces electrophilic substitution reactivity, enhancing stability in acidic environments. However, alkaline conditions may promote dealkylation. Conduct accelerated stability studies using buffers (pH 1–13) at elevated temperatures (40–60°C) and monitor degradation via UV-Vis spectroscopy or NMR .

Advanced Research Questions

Q. What molecular mechanisms underlie the endocrine-disrupting potential of this compound, and how can in vitro assays validate these effects?

Methodological Answer: Structural analogs like 4-tert-octylphenol exhibit estrogenic activity by binding to estrogen receptors (ERα/β) and interfering with transcriptional activation . For this compound, employ reporter gene assays (e.g., ER-CALUX) or competitive binding assays with radiolabeled estradiol. Dose-response curves should compare potency to reference standards (e.g., bisphenol-A) .

Q. How can contradictory data on the environmental persistence of alkylphenols like this compound be reconciled?

Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., microbial activity, UV exposure). Perform comparative studies using OECD Test Guideline 307 (aerobic biodegradation in soil) and OECD 309 (water-sediment systems) under controlled light and temperature. Statistical meta-analysis of existing data can identify confounding variables .

Q. What computational models predict the ecotoxicological effects of this compound on aquatic ecosystems?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models like ECOSAR to estimate acute/chronic toxicity to fish, daphnia, and algae. Validate predictions with in vivo assays (e.g., Daphnia magna immobilization tests) and cross-reference with data from structurally similar compounds (e.g., 4-tert-butylphenol) .

Q. How does the compound’s logP value correlate with its bioaccumulation potential in terrestrial organisms?

Methodological Answer: Experimental determination via shake-flask method (OECD 117) provides logP values. Compare results with in silico predictions (e.g., ACD/Labs or ChemAxon software). Bioaccumulation studies in earthworms (Eisenia fetida) or plant models (e.g., Arabidopsis) under OECD 317 guidelines can validate uptake kinetics .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

Methodological Answer: In vitro-to-in vivo extrapolation (IVIVE) requires accounting for metabolic differences (e.g., hepatic clearance rates). Use physiologically based pharmacokinetic (PBPK) modeling to simulate systemic exposure. Validate with paired studies: e.g., compare cytotoxicity (HEK293 cells) with rodent toxicity data .

Q. What statistical approaches are robust for analyzing low-dose effects in endocrine disruption studies?

Methodological Answer: Non-monotonic dose-response (NMDR) models are critical for endocrine disruptors. Apply benchmark dose (BMD) analysis with PROAST software or Bayesian hierarchical models to account for hormetic effects. Sensitivity analysis should evaluate confidence intervals for low-dose extrapolation .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods and nitrile gloves to prevent dermal exposure. Store in amber glass under inert gas (argon) to prevent oxidation. For waste disposal, neutralize phenolic compounds with sodium hydroxide before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.